molecular formula CH2Cl3F3SiSn B14494692 Trifluoro[(trichlorostannyl)methyl]silane CAS No. 64487-28-1

Trifluoro[(trichlorostannyl)methyl]silane

Cat. No.: B14494692
CAS No.: 64487-28-1
M. Wt: 324.2 g/mol
InChI Key: HMWLPYQAIULLQS-UHFFFAOYSA-K
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Description

Trifluoro[(trichlorostannyl)methyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a silicon atom, which is further bonded to a trichlorostannylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoro[(trichlorostannyl)methyl]silane typically involves the reaction of trifluoromethylsilane with trichlorostannylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.

Chemical Reactions Analysis

Types of Reactions

Trifluoro[(trichlorostannyl)methyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different organosilicon and organotin derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of new silicon-oxygen or tin-oxygen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various organosilicon and organotin compounds, which can be further utilized in organic synthesis and materials science applications.

Scientific Research Applications

Trifluoro[(trichlorostannyl)methyl]silane has several scientific research applications:

    Biology: The compound is studied for its potential use in the development of new bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its applications in drug discovery and development, particularly in the synthesis of fluorinated drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trifluoro[(trichlorostannyl)methyl]silane involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon and tin atoms play a crucial role in the compound’s reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group, used in similar applications.

    Methyltrichlorosilane: A related compound with a trichloromethyl group, used in the production of siloxane polymers.

    Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to silicon, used in organic synthesis.

Uniqueness

Trifluoro[(trichlorostannyl)methyl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds in specific applications.

Properties

CAS No.

64487-28-1

Molecular Formula

CH2Cl3F3SiSn

Molecular Weight

324.2 g/mol

IUPAC Name

trifluoro(trichlorostannylmethyl)silane

InChI

InChI=1S/CH2F3Si.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3

InChI Key

HMWLPYQAIULLQS-UHFFFAOYSA-K

Canonical SMILES

C([Si](F)(F)F)[Sn](Cl)(Cl)Cl

Origin of Product

United States

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